Cas no 154585-99-6 (N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide)

N-(4-(N-((Tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-derived compound featuring a tetrahydrofuran moiety and an acetamide functional group. Its molecular structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutics. The presence of the tetrahydrofuran ring may enhance solubility and bioavailability, while the sulfamoyl and acetamide groups offer sites for further chemical modifications. This compound is likely of interest in medicinal chemistry for its structural versatility and potential biological activity. Careful handling and storage under controlled conditions are recommended to ensure stability. Further research is required to fully elucidate its applications and pharmacological properties.
N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide structure
154585-99-6 structure
Product Name:N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide
CAS No:154585-99-6
MF:C13H18N2O4S
MW:298.358022212982
CID:3095707
PubChem ID:2853481
Update Time:2025-05-20

N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
    • N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide
    • IDI1_011294
    • AN-329/09992003
    • 154585-99-6
    • SR-01000453675-1
    • IFLab1_005891
    • SMR000477045
    • N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide
    • Z45509685
    • Oprea1_020630
    • HMS2777F11
    • HMS1428L17
    • N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide
    • AKOS000487592
    • F1443-6243
    • MLS001180779
    • SR-01000453675
    • N~1~-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
    • STK066267
    • AKOS016182899
    • WAY-113826
    • Oprea1_762685
    • SDCCGMLS-0065596.P001
    • CHEMBL1894647
    • Inchi: 1S/C13H18N2O4S/c1-10(16)15-11-4-6-13(7-5-11)20(17,18)14-9-12-3-2-8-19-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)
    • InChI Key: SULFTTMBOIOVEE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NCC1CCCO1)(=O)=O

Computed Properties

  • Exact Mass: 298.09872823Da
  • Monoisotopic Mass: 298.09872823Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.9Ų

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N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide Related Literature

Additional information on N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide

N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide: A Comprehensive Overview

The compound with CAS No. 154585-99-6, commonly referred to as N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features, which include a sulfamoyl group attached to a tetrahydrofuran moiety and an acetamide functional group. These structural elements contribute to its versatile chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the sulfamoyl group as a key functional group in medicinal chemistry due to its ability to enhance bioavailability and pharmacokinetic properties in drug candidates. The integration of this group with a tetrahydrofuran ring, as seen in N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide, has been shown to significantly influence the compound's solubility, stability, and interaction with biological systems. Researchers have demonstrated that this combination can improve the efficacy of drugs targeting various therapeutic areas, including cancer and inflammatory diseases.

The tetrahydrofuran (THF) moiety within the compound plays a crucial role in modulating the electronic properties of the molecule. THF's oxygen atom introduces electron-donating effects, which can enhance the reactivity of adjacent functional groups. This characteristic has been leveraged in recent synthetic studies to develop novel intermediates for complex molecule synthesis. For instance, the use of THF in this compound has enabled chemists to achieve higher yields and better stereocontrol in certain reaction pathways.

Another critical aspect of N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide is its acetamide group, which contributes to hydrogen bonding capabilities and overall polarity of the molecule. This feature is particularly advantageous in drug design, as it can enhance the binding affinity of the compound to target proteins or enzymes. Recent computational studies have utilized molecular docking techniques to evaluate the binding modes of this compound with various biological targets, providing valuable insights into its potential therapeutic applications.

From a synthetic perspective, the preparation of N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the sulfamoyl group via nucleophilic substitution reactions and subsequent coupling with the tetrahydrofuran derivative. The optimization of reaction conditions, such as temperature and solvent choice, has been extensively studied to ensure high purity and yield of the final product.

Looking ahead, ongoing research into CAS No. 154585-99-6 is focused on exploring its potential as a building block for more complex molecular architectures. Its unique combination of functional groups makes it an ideal candidate for further modification and functionalization, paving the way for innovative applications in both academia and industry.

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